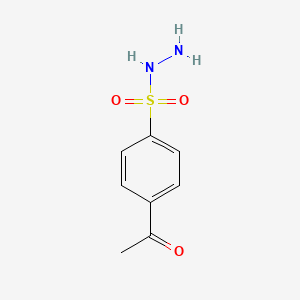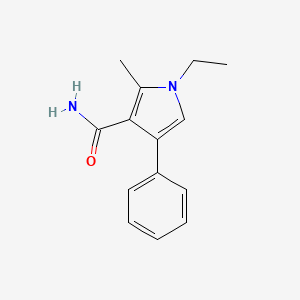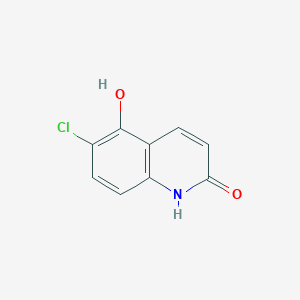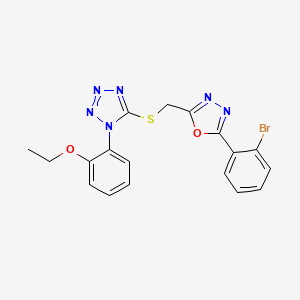
2-(2-Bromophenyl)-5-(((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)methyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromophenyl)-5-(((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)methyl)-1,3,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Méthodes De Préparation
The synthesis of 2-(2-Bromophenyl)-5-(((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)methyl)-1,3,4-oxadiazole typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or other brominating agents.
Attachment of the tetrazole moiety: The tetrazole ring can be introduced through the reaction of azides with nitriles or other suitable precursors.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Analyse Des Réactions Chimiques
2-(2-Bromophenyl)-5-(((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)methyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the oxadiazole ring or other functional groups.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the oxadiazole ring or other functional groups.
Applications De Recherche Scientifique
2-(2-Bromophenyl)-5-(((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)methyl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in biological assays to study its interactions with various biomolecules and its effects on cellular processes.
Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(2-Bromophenyl)-5-(((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)methyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to modulate cellular signaling. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
2-(2-Bromophenyl)-5-(((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)methyl)-1,3,4-oxadiazole can be compared with other similar compounds, such as:
2-Phenyl-5-(methylthio)-1,3,4-oxadiazole: This compound lacks the bromine and tetrazole groups, which may result in different chemical and biological properties.
2-(2-Chlorophenyl)-5-(((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)methyl)-1,3,4-oxadiazole: The substitution of bromine with chlorine may affect the compound’s reactivity and interactions with biological targets.
2-(2-Bromophenyl)-5-(methylthio)-1,3,4-oxadiazole:
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H15BrN6O2S |
|---|---|
Poids moléculaire |
459.3 g/mol |
Nom IUPAC |
2-(2-bromophenyl)-5-[[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylmethyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H15BrN6O2S/c1-2-26-15-10-6-5-9-14(15)25-18(22-23-24-25)28-11-16-20-21-17(27-16)12-7-3-4-8-13(12)19/h3-10H,2,11H2,1H3 |
Clé InChI |
MKLWPFRNSYYUCW-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1N2C(=NN=N2)SCC3=NN=C(O3)C4=CC=CC=C4Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


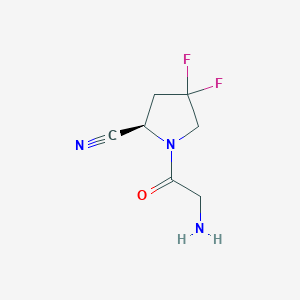


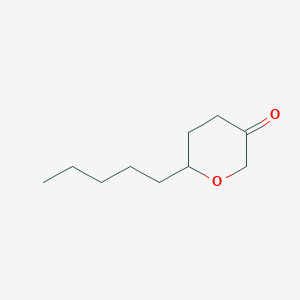
![2-(Chloromethyl)-4-ethoxybenzo[d]oxazole](/img/structure/B12867981.png)
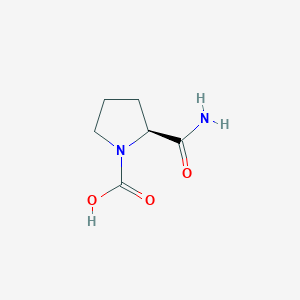
![[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;hydrobromide](/img/structure/B12867988.png)
![(3S)-N-(Furan-2-ylmethyl)-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B12867989.png)
![2-(Difluoromethyl)-5-fluorobenzo[d]oxazole](/img/structure/B12867990.png)
